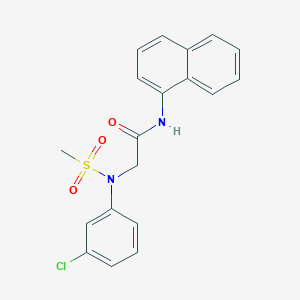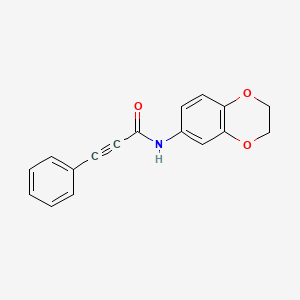
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, commonly known as ML277, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of neurological disorders. It was first identified in a high-throughput screening assay as a selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3, which is implicated in the regulation of neuronal excitability. Since then, ML277 has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
作用机制
The mechanism of action of ML277 involves the selective inhibition of the Kv7.2/7.3 potassium channel. This channel plays a critical role in regulating the excitability of neurons, and its dysfunction has been implicated in neurological disorders such as epilepsy and bipolar disorder. ML277 binds to the channel and reduces its activity, thereby reducing neuronal excitability and potentially providing therapeutic benefit in these disorders.
Biochemical and Physiological Effects
ML277 has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit the Kv7.2/7.3 potassium channel, studies have shown that it can also modulate other ion channels and receptors in the brain. These effects may contribute to its therapeutic potential in the treatment of neurological disorders.
实验室实验的优点和局限性
ML277 has several advantages as a research tool. Its selectivity for the Kv7.2/7.3 potassium channel makes it a valuable tool for studying the role of this channel in neuronal excitability and neurological disorders. However, there are also limitations to its use. ML277 is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, its synthesis is complex and requires specialized expertise and equipment.
未来方向
There are several potential future directions for research on ML277. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that ML277 has anticonvulsant effects in animal models of epilepsy, and it may also have potential in the treatment of bipolar disorder and other conditions. Another area of interest is the development of more selective inhibitors of the Kv7.2/7.3 potassium channel, which could provide more targeted therapeutic benefit with fewer off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of ML277 and its potential applications in neuroscience research.
合成方法
The synthesis of ML277 involves several steps, including the reaction of 3-chloroaniline with 1-naphthylglycine, followed by the introduction of a methylsulfonyl group and a chlorophenyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of ML277 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
ML277 has been the subject of extensive scientific research aimed at understanding its potential therapeutic applications. One area of research has focused on its ability to selectively inhibit the Kv7.2/7.3 potassium channel, which is implicated in the regulation of neuronal excitability. Studies have shown that ML277 can reduce neuronal excitability in animal models of epilepsy, suggesting that it may have potential as an anticonvulsant agent.
属性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEASYRHSBNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)